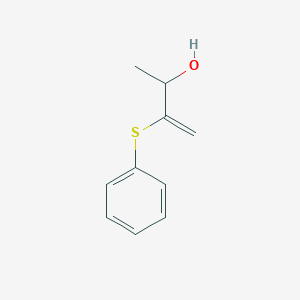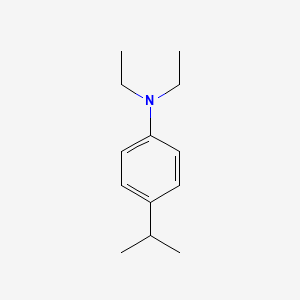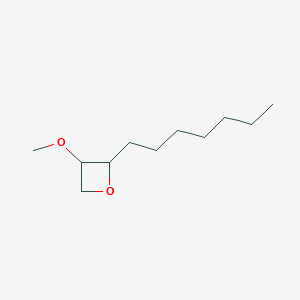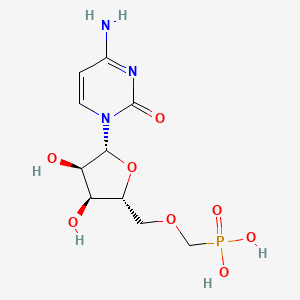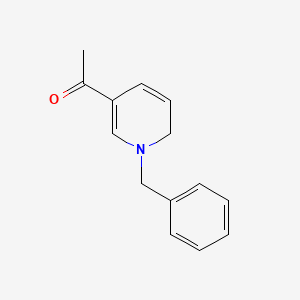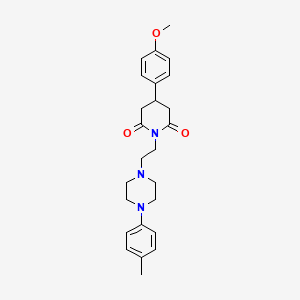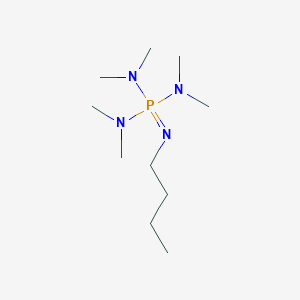![molecular formula C12H14N2O B14440397 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- CAS No. 74059-91-9](/img/structure/B14440397.png)
1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a dimethylamino group attached to the indole ring, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- typically involves the functionalization of the indole ring. One common method is the Mannich reaction, where an indole derivative reacts with formaldehyde and a secondary amine (dimethylamine) under acidic conditions to introduce the dimethylamino group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Mannich reaction, ensuring high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions: 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- can undergo various chemical reactions, including:
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: 1H-Indole-4-carboxylic acid
Reduction: 1H-Indole-4-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- has several applications in scientific research:
作用機序
The mechanism of action of 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- is largely dependent on its interaction with biological targets. The dimethylamino group can enhance its binding affinity to certain receptors or enzymes, influencing its biological activity. For example, it may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways .
類似化合物との比較
1H-Indole-3-carboxaldehyde: Another indole derivative with an aldehyde group at the 3-position.
1H-Indole-2-carboxaldehyde: Similar structure but with the aldehyde group at the 2-position.
Uniqueness: 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- is unique due to the presence of the dimethylamino group, which can significantly alter its chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and other bioactive molecules .
特性
CAS番号 |
74059-91-9 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
3-[(dimethylamino)methyl]-1H-indole-4-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-14(2)7-10-6-13-11-5-3-4-9(8-15)12(10)11/h3-6,8,13H,7H2,1-2H3 |
InChIキー |
XASGYSMPEREBMS-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CNC2=CC=CC(=C21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)


![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
